N-{2-[(E)-(Hydrazinylmethylidene)amino]ethyl}dodecanamide
Description
Properties
CAS No. |
143555-54-8 |
|---|---|
Molecular Formula |
C15H32N4O |
Molecular Weight |
284.44 g/mol |
IUPAC Name |
N-[2-(hydrazinylmethylideneamino)ethyl]dodecanamide |
InChI |
InChI=1S/C15H32N4O/c1-2-3-4-5-6-7-8-9-10-11-15(20)18-13-12-17-14-19-16/h14H,2-13,16H2,1H3,(H,17,19)(H,18,20) |
InChI Key |
NSGPLCFIQHUDBA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)NCCN=CNN |
Origin of Product |
United States |
Preparation Methods
Two-Step Synthesis via Amide Intermediate
The most widely reported method involves sequential amidation and hydrazone formation.
Step 1: Synthesis of N-(2-Aminoethyl)dodecanamide
Dodecanoic acid is activated as dodecanoyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The acyl chloride reacts with ethylenediamine in anhydrous dichloromethane (DCM) at 0–5°C under nitrogen atmosphere:
$$
\text{C}{11}\text{H}{23}\text{COCl} + \text{H}2\text{NCH}2\text{CH}2\text{NH}2 \rightarrow \text{C}{11}\text{H}{23}\text{CONHCH}2\text{CH}2\text{NH}_2 + \text{HCl}
$$
Key parameters:
- Molar ratio : 1:1.2 (acyl chloride:ethylenediamine)
- Yield : 78–85% after recrystallization from ethanol.
Step 2: Hydrazone Formation
The primary amine group of N-(2-aminoethyl)dodecanamide reacts with hydrazine carboximidamide in ethanol under acidic catalysis (glacial acetic acid):
$$
\text{C}{11}\text{H}{23}\text{CONHCH}2\text{CH}2\text{NH}2 + \text{H}2\text{NNHCSNH}_2 \rightarrow \text{N-{2-[(E)-(Hydrazinylmethylidene)amino]ethyl}dodecanamide}
$$
Optimization :
One-Pot Hydrazonation of Activated Amides
Recent advances enable direct coupling of hydrazine derivatives with pre-activated dodecanamides.
Procedure :
- Dodecanamide is activated using 1,1'-carbonyldiimidazole (CDI) in tetrahydrofuran (THF) at 25°C for 1 hour.
- Hydrazine monohydrate (N₂H₄·H₂O) is added, and the mixture is stirred for 12 hours.
- The product is isolated via aqueous workup (pH adjustment to 6–7) and solvent evaporation.
Advantages :
- Efficiency : Eliminates intermediate purification.
- Scalability : Suitable for gram-scale synthesis (85% yield).
Analytical Characterization
Spectroscopic Confirmation
FT-IR :
¹H NMR (500 MHz, DMSO-d₆) :
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Reaction Time | Scalability |
|---|---|---|---|---|
| Two-Step Synthesis | 70–75 | ≥98 | 8–10 hours | Moderate |
| One-Pot Hydrazonation | 85 | ≥95 | 13 hours | High |
Key Observations :
- The one-pot method offers higher yields but requires stringent control of activation conditions.
- Two-step synthesis allows intermediate characterization, critical for pharmaceutical applications.
Industrial-Scale Considerations
Solvent Selection
Purification Techniques
- Flash chromatography : Effective for small batches (≤100 g).
- Crystallization : Ethanol/water mixtures (7:3 v/v) achieve >99% purity for bulk material.
Challenges and Mitigation Strategies
Hydrazone Isomerization
The E/Z isomerism of the hydrazone group necessitates strict reaction control:
Byproduct Formation
Emerging Methodologies
Microwave-Assisted Synthesis
Recent studies report 30-minute reactions using microwave irradiation (150 W, 100°C), achieving 88% yield with reduced side products.
Enzyme-Catalyzed Amidation
Lipase-based catalysts (e.g., Candida antarctica lipase B) enable aqueous-phase amidation at 37°C, though hydrazone yields remain suboptimal (55–60%).
Chemical Reactions Analysis
Types of Reactions
N-{2-[(E)-(Hydrazinylmethylidene)amino]ethyl}dodecanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the hydrazinylmethylidene group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines .
Scientific Research Applications
N-{2-[(E)-(Hydrazinylmethylidene)amino]ethyl}dodecanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its antimicrobial properties and potential use in developing new antibiotics.
Industry: Utilized in the formulation of specialty chemicals and surfactants.
Mechanism of Action
The mechanism of action of N-{2-[(E)-(Hydrazinylmethylidene)amino]ethyl}dodecanamide involves its interaction with specific molecular targets. In the context of quorum sensing inhibition, it binds to and disrupts the signaling pathways that bacteria use to communicate and form biofilms. This disruption prevents the upregulation of genes responsible for biofilm formation and virulence .
Comparison with Similar Compounds
(a) N-{2-[(2E)-2-(2-Ethoxybenzylidene)hydrazino]-2-oxoethyl}tetradecanamide ()
- Structure : Features a tetradecanamide (14-carbon acyl chain) and a 2-ethoxybenzylidene-substituted hydrazine group.
- Key Differences: The longer acyl chain (C14 vs. C12) may increase lipophilicity (logP ≈ 6.5 vs. ~5.8 for the target compound).
- Applications : Likely used in coordination chemistry due to its Schiff base-like structure .
(b) N-{2-[(2E)-2-(2-Hydroxy-3-methoxybenzylidene)hydrazino]-2-oxoethyl}tetradecanamide ()
- Structure : Similar to the above but with a 2-hydroxy-3-methoxybenzylidene group.
- Key Differences: The hydroxyl and methoxy groups increase polarity and hydrogen-bonding capacity. May exhibit pH-dependent solubility due to phenolic -OH.
- Applications: Potential use in metal chelation or as a pH-responsive sensor .
Dodecanamide Derivatives with Modified Headgroups
(b) N-(2-(Diethylamino)ethyl)-2-phenylacetamide ()
- Structure: Combines a phenylacetamide backbone with a diethylaminoethyl group.
- Key Differences :
- The tertiary amine headgroup confers basicity (pKa ~9.5), unlike the neutral hydrazinylmethylidene group.
- Aromatic phenyl group enhances π-π interactions but reduces solubility in polar solvents.
- Applications : Intermediate in pharmaceutical synthesis (e.g., antihistamines) .
Comparative Data Table
Research Findings and Trends
- Synthetic Accessibility : The target compound’s hydrazinylmethylidene group requires precise reaction conditions (e.g., controlled pH and temperature) to avoid side reactions like hydrolysis, as seen in analogous hydrazine syntheses .
- Thermal Stability : Hydrazine-containing amides generally decompose above 200°C, limiting high-temperature applications compared to simpler amides like Lauramide MEA .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
